molecular formula C16H16N2O2 B3944087 2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B3944087
M. Wt: 268.31 g/mol
InChI Key: XXFPHBSJEAWZFY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-tert-butylbenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the para position relative to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The furan ring and tert-butylphenyl group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(furan-2-yl)-1,3,4-oxadiazole: Lacks the tert-butyl group, which may affect its physical and chemical properties.

    2-(4-Methylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

    2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole: The presence of a chlorine atom can influence the compound’s reactivity and biological activity.

Uniqueness

2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to the presence of the bulky tert-butyl group, which can enhance its stability and lipophilicity. This structural feature can also influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)12-8-6-11(7-9-12)14-17-18-15(20-14)13-5-4-10-19-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFPHBSJEAWZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
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2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
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2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
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2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
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2-(4-Tert-butylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

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